2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide
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Overview
Description
2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide is a complex organic compound that features a triazole ring, a furan ring, and a tribromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide typically involves multiple steps. One common approach is to start with the formation of the triazole ring, followed by the introduction of the furan ring and the allyl group. The final step involves the attachment of the tribromophenyl group to the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The allyl group can participate in substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can yield furanones, while substitution reactions involving the allyl group can produce various substituted derivatives.
Scientific Research Applications
2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Preliminary studies suggest it may have antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes, potentially inhibiting their activity. The furan ring and the tribromophenyl group may also contribute to its biological activity by interacting with cellular membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4-difluorophenyl)acetamide
- 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide lies in its tribromophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
618880-03-8 |
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Molecular Formula |
C17H13Br3N4O2S |
Molecular Weight |
577.1 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-tribromophenyl)acetamide |
InChI |
InChI=1S/C17H13Br3N4O2S/c1-2-5-24-16(13-4-3-6-26-13)22-23-17(24)27-9-14(25)21-15-11(19)7-10(18)8-12(15)20/h2-4,6-8H,1,5,9H2,(H,21,25) |
InChI Key |
MMYAJEQVAHSHQR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)Br)Br)C3=CC=CO3 |
Origin of Product |
United States |
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